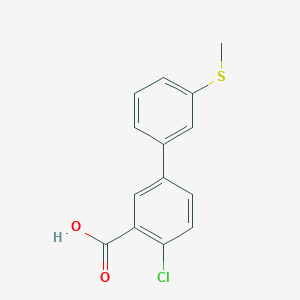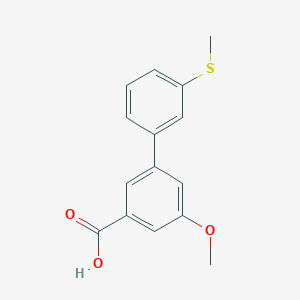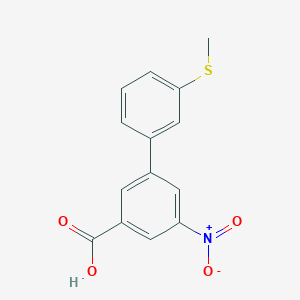
2-Methyl-3-(4-methylthiophenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-(4-methylthiophenyl)benzoic acid, or MMTA, is an important organic compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 130-132 °C and a molecular weight of 222.3 g/mol. MMTA is a versatile compound that can be used as a building block in the synthesis of various compounds. It is also used as a reagent in organic synthesis and as a starting material for the synthesis of pharmaceuticals.
科学研究应用
MMTA is widely used as a reagent in organic synthesis and as a starting material for the synthesis of pharmaceuticals. It has also been used in a variety of scientific research applications, including the synthesis of benzothiazoles and other heterocyclic compounds, the synthesis of dyes and pigments, and the synthesis of polymers. MMTA has also been used in the synthesis of novel inhibitors of matrix metalloproteinases and in the synthesis of novel antifungal agents.
作用机制
MMTA is a versatile compound that acts as a reactant in a variety of organic reactions. In the Friedel-Crafts acylation reaction, MMTA is formed by the reaction of 4-methylthiophenol with acetic anhydride, in the presence of anhydrous aluminum chloride as a catalyst. The reaction occurs via a nucleophilic attack of the acetic anhydride on the 4-methylthiophenol, resulting in the formation of an acylium ion intermediate. The intermediate then undergoes a proton transfer to form the desired MMTA product.
Biochemical and Physiological Effects
MMTA has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. It has also been found to have antifungal activity, and has been shown to inhibit the growth of a variety of fungal species, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes.
实验室实验的优点和局限性
The use of MMTA in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and is readily available from chemical suppliers. It is also easy to handle and store, and can be used in a variety of organic reactions. However, there are some potential limitations to its use in laboratory experiments. It is a relatively unstable compound, and can decompose at room temperature. It is also highly flammable and should be handled with caution.
未来方向
The use of MMTA in scientific research is expected to continue to grow in the future. It has recently been used in the synthesis of novel inhibitors of matrix metalloproteinases and in the synthesis of novel antifungal agents. It could also be used in the synthesis of novel drugs and in the development of new materials. Additionally, MMTA could be used in the synthesis of polymers, dyes, and pigments, and in the synthesis of other heterocyclic compounds. Finally, MMTA could be used in the synthesis of new catalysts for organic reactions.
合成方法
MMTA can be synthesized by a variety of methods. The most commonly used method is the Friedel-Crafts acylation of 4-methylthiophenol with acetic anhydride. This reaction is performed in the presence of anhydrous aluminum chloride as a catalyst. The reaction yields 2-methyl-3-(4-methylthiophenyl)benzoic acid in a yield of up to 95%. Other methods for the synthesis of MMTA include the reaction of 4-methylthiophenol with ethyl chloroformate, followed by hydrolysis of the resulting ester, and the reaction of 4-methylthiophenol with ethyl bromoacetate, followed by hydrolysis of the resulting ester.
属性
IUPAC Name |
2-methyl-3-(4-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-10-13(4-3-5-14(10)15(16)17)11-6-8-12(18-2)9-7-11/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGSAMUARHFWHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














